2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide
Description
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at position 4 and a methylamino group at position 2. The acetamide linker connects this moiety to a pyridin-3-yl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-20(9-13(21)18-10-4-3-7-17-8-10)15-19-14-11(16)5-2-6-12(14)22-15/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLGQBYGJLSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide typically involves the condensation of 4-fluorobenzo[d]thiazole with methylamine and pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer and antibacterial properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as apoptosis or cell cycle arrest, contributing to its biological effects .
Comparison with Similar Compounds
Key Structural Differences :
- Substituents on benzo[d]thiazole: The target compound’s 4-fluoro and methylamino groups contrast with GB30’s thiazolidinedione () or 4d’s morpholinomethyl group ().
- Linker diversity: Unlike the target’s methylamino-acetamide, compounds like 9c () use phenoxymethyl-triazole linkers.
Physicochemical Properties
A comparative analysis of physical properties is summarized below:
Observations :
- Yields : The target’s synthetic yield is unspecified, but analogs like GB30 (68%) and 2e (30%) highlight variability in efficiency depending on substituents .
- Melting Points: Fluorinated derivatives (e.g., GB30, 272–274°C) exhibit higher melting points than non-halogenated analogs, likely due to enhanced intermolecular interactions .
Pharmacological and Functional Insights
While direct activity data for the target compound are lacking, insights from analogs include:
- Kinase Inhibition : Compound 2e () and imatinib analogs () target tyrosine kinases, suggesting the pyridin-3-yl acetamide motif may favor kinase binding .
- Enzyme Inhibition : Coumarin-thiazole acetamides () inhibit α-glucosidase (IC50 ~10 µM), indicating the acetamide-thiazole framework’s relevance in enzyme targeting .
- Anticancer Activity: Thiadiazole-phenoxy derivatives () show cytotoxicity (e.g., 7d, IC50 = 1.8 µM against Caco-2), underscoring the impact of electron-withdrawing substituents (e.g., fluorine) on potency .
Biological Activity
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H15FN4OS
- Molecular Weight : 394.44 g/mol
- CAS Number : 1351634-86-0
Its structure includes a fluorobenzo[d]thiazole moiety, which contributes to its unique chemical properties, and a pyridine group that may enhance its pharmacological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects, including:
- Enzyme Inhibition : It has been identified as a potential inhibitor of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.
- Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
Biological Activity
Research indicates that the compound exhibits significant biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural features have shown antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have been reported to induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and reactive species generation .
- Antimicrobial Activity : The thiazole derivatives have been explored for their potential antimicrobial properties. Modifications in the molecular structure can lead to enhanced efficacy against bacterial strains .
- Antimalarial Activity : A structure-activity relationship (SAR) study indicated that thiazole derivatives could exhibit high antimalarial potency with low cytotoxicity in HepG2 cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
